N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole, 1,2-oxazole, and 5-bromofuran moieties. The core structure includes a 5-phenyl-1,2-oxazole group linked via a carboxamide bond to a 1,3,4-oxadiazole ring substituted with a 5-bromofuran-2-yl group. The bromine atom on the furan ring may enhance electronic effects and influence binding interactions, while the oxadiazole and oxazole rings contribute to rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDSQBESPDSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as thionyl chloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5-phenyl-1,2-oxazole-3-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), which have been shown to be effective in similar syntheses .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized heterocycles .
Scientific Research Applications
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.
Mechanism of Action
The mechanism by which N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the oxadiazole and oxazole rings can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole core distinguishes it from the 1,2,4-oxadiazole in and . The 1,2-oxazole ring in the target compound and provides a planar, rigid structure compared to the pyridine in , which may influence solubility and metabolic stability .
In contrast, uses a 5-bromopyridine, which offers stronger hydrogen-bonding capacity .
Carboxamide Linker :
- The carboxamide in the target compound connects the oxazole and oxadiazole rings, creating a conjugated system that may stabilize interactions with polar residues in enzyme active sites. ’s furan-carboxamide lacks this conjugation, possibly reducing binding strength .
Synthetic Accessibility :
- The bromofuran-oxadiazole moiety is synthetically challenging due to the reactivity of brominated heterocycles. ’s fluorophenylmethyl group may simplify synthesis compared to the phenyl-oxazole-carboxamide in the target compound .
Implications for Drug Design
- The target compound’s hybrid structure balances rigidity and polarity, making it a candidate for kinase or protease inhibition . Its bromofuran and oxadiazole groups are comparable to antiviral agents like Zelicapavirum (), which also features oxadiazole and trifluoromethylpyridine moieties .
- Compared to ’s chlorophenyl-oxazole derivative, the target compound’s phenyl group may reduce toxicity risks associated with halogenated aromatics .
Biological Activity
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a bromofuran, oxadiazole, and phenyl oxazole moiety, which contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
The molecular formula for this compound is with a molecular weight of 378.13 g/mol. The structure includes several functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H8BrN3O5 |
| Molecular Weight | 378.13 g/mol |
| CAS Number | 1171440-17-7 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones comparable to standard antibiotics like amoxicillin.
Compound S. aureus (mm) E. coli (mm) Test Compound 20 17 Amoxicillin 30 27 - Antifungal Activity : The compound was also tested against Candida albicans, showing promising antifungal activity with significant inhibition zones.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
Molecular Targets : Potential targets include enzymes and receptors involved in cellular proliferation and survival.
Pathways Involved : The compound may modulate key signaling pathways related to apoptosis and cell cycle regulation.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include:
- Formation of Bromofuran Intermediate : Synthesized through bromination of furan.
- Synthesis of Oxadiazole Ring : Achieved via cyclization reactions using dehydrating agents.
- Final Coupling Reactions : To attach the phenyl and carboxamide moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
